p-Tolylacetic acid
Overview
Description
P-Tolylacetic acid, also known as 4-Methylphenylacetic acid, is a member of phenols and a benzoate ester . It appears as white to pale cream crystals or powder .
Molecular Structure Analysis
The molecular formula of p-Tolylacetic acid is C9H10O2 . The IUPAC name is 2-(4-methylphenyl)acetic acid . The InChIKey is GXXXUZIRGXYDFP-UHFFFAOYSA-N . The Canonical SMILES representation is CC1=CC=C(C=C1)CC(=O)O .Physical And Chemical Properties Analysis
P-Tolylacetic acid has a molecular weight of 150.17 g/mol . It appears as white to pale cream crystals or powder .Scientific Research Applications
Solubility in Binary Solvent Systems : Judy and Acree (1985) investigated the solubility of p-tolylacetic acid in binary mixtures of cyclohexane with various solvents. They found that the dimer model was more accurate in predicting solubility in these systems, indicating p-tolylacetic acid's unique solubility characteristics (Judy & Acree, 1985).
Synthesis of Chiral Derivatizing Agent : Takéuchi et al. (1998) synthesized α-cyano-α-fluoro-p-tolylacetic acid, a chiral derivatizing agent, using Candida rugosa lipase-mediated kinetic resolution. This agent shows promise in the field of asymmetric synthesis and chiral analysis (Takéuchi et al., 1998).
Metal Complex Studies : Carson et al. (1996) explored the properties of p-tolylacetic acid complexes with cobalt, nickel, and copper. They observed octahedral structures in these complexes and provided insights into their coordination chemistry (Carson et al., 1996).
Photoreactions of p-Xylene Derivatives : D’Alessandro, Albini, and Mariano (1993) studied the photoreactions of p-xylene derivatives, including p-tolylacetic acid, with 1,4-dicyanonaphthalene. Their research contributes to understanding the selectivity in photochemical reactions involving arene cation radicals (D’Alessandro et al., 1993).
CFTA Method for Absolute Configuration Determination : Takahashi et al. (2000) demonstrated that α-cyano-α-fluoro-p-tolylacetic acid (CFTA) can reliably assign absolute configurations of chiral secondary alcohols using NMR spectroscopy. This has implications for stereochemical analysis in organic synthesis (Takahashi et al., 2000).
Heterocyclic Synthesis via Thallation and Olefination : Larock (1985) reported on the synthesis of functionally substituted arenes, including p-tolylacetic acid, through thallation and palladium-promoted olefination, contributing to the field of heterocyclic chemistry (Larock, 1985).
Safety And Hazards
When handling p-Tolylacetic acid, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .
properties
IUPAC Name |
2-(4-methylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXXUZIRGXYDFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211238 | |
Record name | Acetic acid, (p-tolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Tolylacetic acid | |
CAS RN |
622-47-9 | |
Record name | p-Tolylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Tolylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 622-47-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65595 | |
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Record name | Acetic acid, (p-tolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-tolylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.763 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | p-Tolylacetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6YY73A4AE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Citations
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